5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine
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Overview
Description
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method involves the chlorination of a precursor compound with phosphorus oxychloride, followed by amination with ammonia in ethanol to yield the desired product . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate .
Industrial Production Methods
While specific industrial production methods for 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as batch or continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like manganese (IV) oxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation followed by nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Manganese (IV) oxide
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Ammonia, amines
Solvents: Ethanol, dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, chlorination followed by amination yields 1,2-dihydropyrimido[4,5-d]pyrimidin-4-amine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of phosphodiesterase and dihydrofolate reductase, interfering with the normal function of these enzymes and thereby exerting its biological effects . The compound’s bicyclic structure allows it to fit into the active sites of these enzymes, blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-d]pyrimidines: Structurally similar but differ in the arrangement of nitrogen atoms within the rings.
Purines: Share a similar bicyclic structure but have different functional groups and biological activities.
Pteridines: Isomeric to pyrimido[4,5-d]pyrimidines and are components of nucleic and folic acids.
Uniqueness
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a variety of chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .
Properties
CAS No. |
7702-65-0 |
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Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5,8-dihydropyrimido[4,5-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H7N5/c7-6-9-2-4-1-8-3-10-5(4)11-6/h2-3H,1H2,(H3,7,8,9,10,11) |
InChI Key |
IDRPIMGBGAFXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2NC=N1)N |
Origin of Product |
United States |
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